molecular formula C10H14N6O B11731361 1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B11731361
M. Wt: 234.26 g/mol
InChI Key: PDWQIQQOMHJLRQ-UHFFFAOYSA-N
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Description

1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide stands out due to its unique structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

2-methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C10H14N6O/c1-15-6-7(5-13-15)4-12-9-3-8(10(11)17)16(2)14-9/h3,5-6H,4H2,1-2H3,(H2,11,17)(H,12,14)

InChI Key

PDWQIQQOMHJLRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

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